
CVT-2551
Overview
Description
CVT-2551 is a metabolite with the chemical formula C24H33N3O5The compound has a molecular weight of 443.54 g/mol and is characterized by its complex structure, which includes multiple functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CVT-2551 involves multiple steps, including the use of specific reagents and conditions to achieve the desired product. One common method involves the reaction of 2-hydroxy-3-(2-methoxyphenoxy)propylamine with piperazine, followed by acetylation with 2-(hydroxymethyl)-6-methylphenylacetyl chloride. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve chemical vapor transport (CVT) reactions, which are widely used for the growth of bulk single crystals. This method involves the volatilization of a solid phase in the presence of a gaseous reactant, followed by deposition under different temperature conditions .
Chemical Reactions Analysis
Types of Reactions
CVT-2551 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler amines .
Scientific Research Applications
CVT-2551 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CVT-2551 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various physiological effects. For example, it may inhibit sodium entry into myocardial cells, thereby affecting sodium and calcium homeostasis and preventing ischemia-induced diastolic dysfunction .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to CVT-2551 include:
Ranolazine: A piperazine derivative used for the treatment of chronic angina.
CVT-3248: Another metabolite with similar structural features
Uniqueness
This compound is unique due to its specific chemical structure and the range of reactions it can undergo.
Properties
CAS No. |
172430-44-3 |
|---|---|
Molecular Formula |
C24H33N3O5 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-N-[2-(hydroxymethyl)-6-methylphenyl]acetamide |
InChI |
InChI=1S/C24H33N3O5/c1-18-6-5-7-19(16-28)24(18)25-23(30)15-27-12-10-26(11-13-27)14-20(29)17-32-22-9-4-3-8-21(22)31-2/h3-9,20,28-29H,10-17H2,1-2H3,(H,25,30) |
InChI Key |
OMMZXYCXHPSQGB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CO)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CVT-2551; CVT 2551; CVT2551; RS-89961; UNII-ZV6358217Q. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


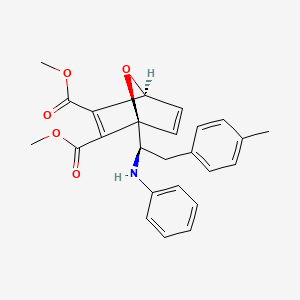
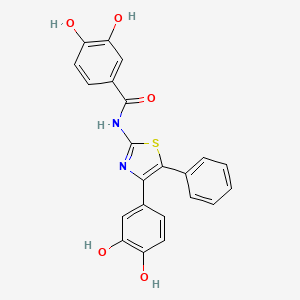
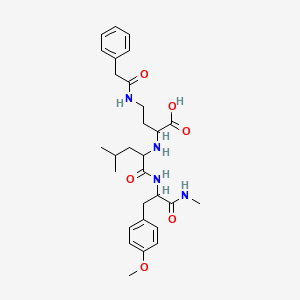
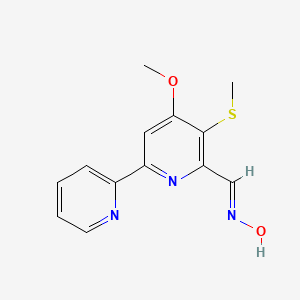
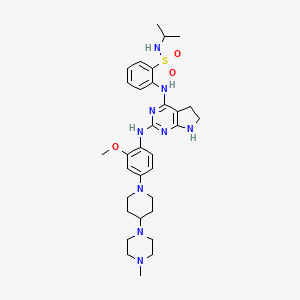

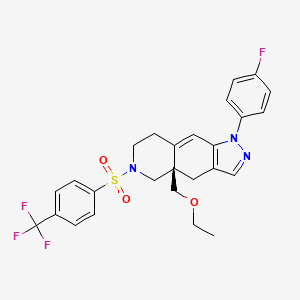
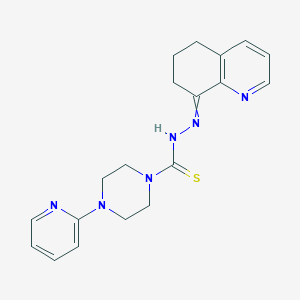
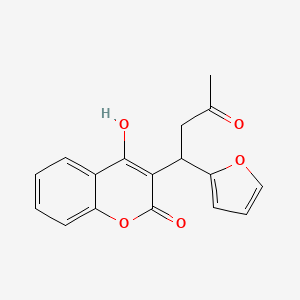
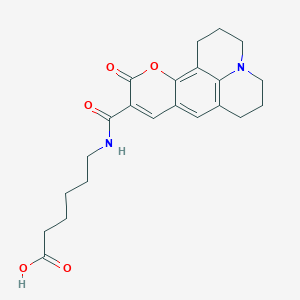
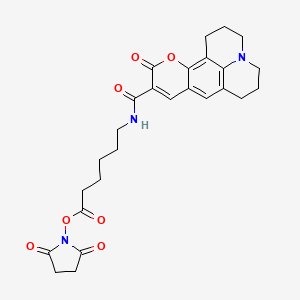
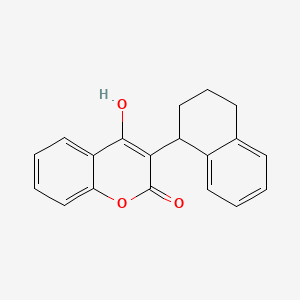
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)
![sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide](/img/structure/B606777.png)
